1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both hydroxy and methoxy functional groups, as well as a urea moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the Hydroxy and Methoxy Intermediates: This involves the reaction of appropriate phenyl derivatives with reagents that introduce hydroxy and methoxy groups.
Urea Formation: The intermediates are then reacted with isocyanates or other urea-forming reagents under controlled conditions to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)-3-(3-methoxyphenyl)urea
- 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)urea
Uniqueness
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(3-methoxyphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-22-14-5-3-4-13(10-14)19-17(21)18-11-16(20)12-6-8-15(23-2)9-7-12/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECOPTWBAPMEQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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